L-Norvalin

Übersicht

Beschreibung

L-Norvaline is an amino acid commonly used in scientific research. It is a non-essential amino acid, meaning it can be synthesized in the body. It is an isomer of L-valine, an essential amino acid, and can be synthesized from this molecule. L-Norvaline is often used as a reagent in biochemical and physiological experiments due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Neuroprotektion bei neurodegenerativen Erkrankungen

L-Norvalin hat sich als neuroprotektives Molekül gezeigt, das möglicherweise die Symptome verbessert und in die Pathogenese der Alzheimer-Krankheit (AD) und anderer neurodegenerativer Erkrankungen eingreift. Es könnte für die Behandlung einer Reihe solcher Erkrankungen maßgeschneidert sein .

Entzündungshemmende Eigenschaften

Forschungen zeigen, dass this compound über vorteilhafte entzündungshemmende Eigenschaften verfügt, die in menschlichen Endothelzellen deutlich werden. Diese Eigenschaften könnten entscheidend für die Behandlung von entzündlichen Erkrankungen sein .

Verbesserung der kognitiven Funktion

This compound hat sich gezeigt, dass es Gedächtnisdefizite in Tiermodellen der Alzheimer-Krankheit verbessert, was auf seine potenzielle Anwendung bei der Verbesserung von Lernen und Gedächtnis in der AD-Pathogenese hindeutet .

Krebs-Immuntherapie

Auf this compound basierende immunmodulatorische Gele können den Arginase-1 (ARG1)-Weg effektiv blockieren, der in der Krebs-Immuntherapie von Bedeutung ist, da ARG1 die Synthese des T-Zell-Rezeptors beeinträchtigen kann, was zu reaktiven, inaktivierten T-Zellen beiträgt .

Steigerung der Trainingsleistung

Es wird vermutet, dass this compound die Durchblutung und den Muskelpump während des Trainings verbessert, wodurch die Nährstoffversorgung der Muskeln für eine bessere Leistung und Erholung erhöht wird. Diese Anwendung ist besonders relevant in der Sportwissenschaft und der Trainings physiologie .

Unterstützung der Herz-Kreislauf-Gesundheit

Die Verbindung kann die Herz-Kreislauf-Gesundheit unterstützen, indem sie die Durchblutung verbessert, was für die Erhaltung der Herzgesundheit und die Vorbeugung von Herz-Kreislauf-Erkrankungen unerlässlich ist .

Arginase-Inhibition

This compound wirkt als Arginase-Inhibitor, wodurch die Harnstoffproduktion reduziert und die Stickstoffmonoxid (NO)-Produktion erhöht wird. Diese inhibitorische Aktivität ist für Stoffwechselwege von entscheidender Bedeutung und könnte therapeutische Anwendungen haben .

Wirkmechanismus

Target of Action

L-Norvaline is known to target n-acetylornithine carbamoyltransferase and putative ornithine carbamoyltransferase . These enzymes play a crucial role in the urea cycle, which is essential for the detoxification of ammonia in the body.

Mode of Action

L-Norvaline is an amino acid derivative that inhibits the enzyme arginase . This inhibition leads to increased levels of arginine, a semi-essential amino acid, and enhanced production of nitric oxide . Nitric oxide is a potent vasodilator that plays a significant role in various physiological processes, including regulation of blood flow and immune response.

Biochemical Pathways

The primary biochemical pathway affected by L-Norvaline is the urea cycle . The inhibition of arginase by L-Norvaline leads to an increase in the levels of arginine, which in turn enhances the production of nitric oxide . This can have downstream effects on various physiological processes, including blood flow and immune response. Additionally, L-Norvaline has been shown to interact with the mTOR-ribosomal protein S6 kinase β-1 (S6K1) pathway , which promotes inflammation and oxidative stress .

Pharmacokinetics

It’s known that l-norvaline can inhibit arginase and increase nitric oxide production, suggesting that it has bioavailability sufficient to exert these effects .

Result of Action

The inhibition of arginase by L-Norvaline leads to increased levels of arginine and enhanced production of nitric oxide . This can result in improved blood flow and muscle pumps during workouts, enhanced nutrient delivery to muscles for better performance and recovery, and support for cardiovascular health . In the context of neurodegenerative disorders like Alzheimer’s disease, L-Norvaline treatment has been shown to reverse cognitive decline, reduce beta-amyloidosis, alleviate microgliosis, and increase levels of neuroplasticity-related protein PSD-95 .

Action Environment

The action of L-Norvaline can be influenced by various environmental factors. For instance, down-shifts of free oxygen can lead to high levels of intracellular accumulation of pyruvate and the subsequent biosynthesis of norvaline . This demonstrates the biochemical and metabolic consequences of the development of a highly oxidizing environment . Furthermore, the efficacy and stability of L-Norvaline can be affected by factors such as pH, temperature, and the presence of other compounds in the environment.

Eigenschaften

IUPAC Name |

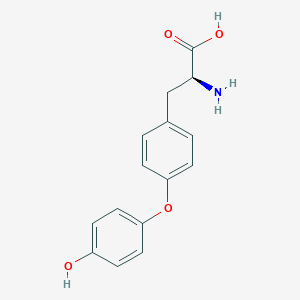

(2S)-2-aminopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNDPXSYFESPGGJ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701018015 | |

| Record name | L-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6600-40-4, 760-78-1 | |

| Record name | L-Norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6600-40-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006600404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Norvaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Norvaline | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701018015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Norvaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORVALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A70UKS48FE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

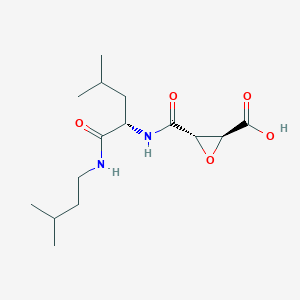

![(2R)-5-(Diaminomethylideneamino)-2-[(4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B554913.png)